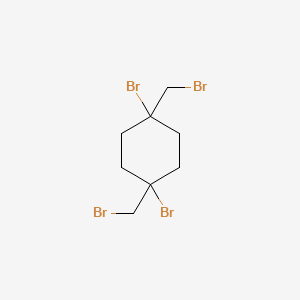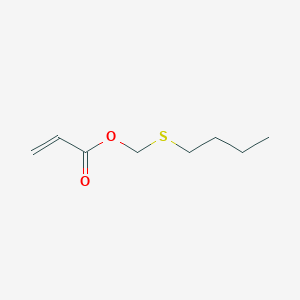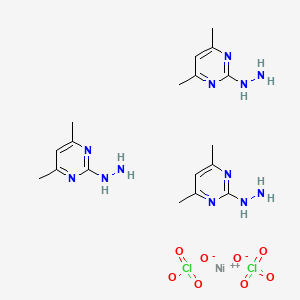
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate is a coordination compound that consists of a pyrimidine derivative, a nickel ion, and two perchlorate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate typically involves the reaction of 4,6-dimethylpyrimidin-2-yl hydrazine with a nickel(II) salt in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
4,6-Dimethylpyrimidin-2-yl hydrazine+Nickel(II) salt+Perchloric acid→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry studies to explore metal-ligand interactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)cyanamide
- (4,6-Dimethylpyrimidin-2-yl)thiocyanate
Eigenschaften
CAS-Nummer |
63128-08-5 |
|---|---|
Molekularformel |
C18H30Cl2N12NiO8 |
Molekulargewicht |
672.1 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);diperchlorate |
InChI |
InChI=1S/3C6H10N4.2ClHO4.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3,4)5;/h3*3H,7H2,1-2H3,(H,8,9,10);2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI-Schlüssel |
QZPAEXOQRPUICW-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


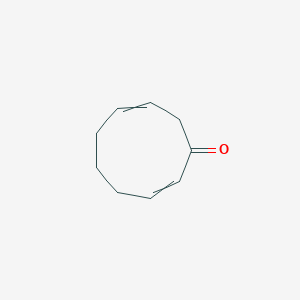
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
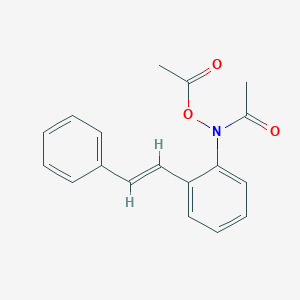
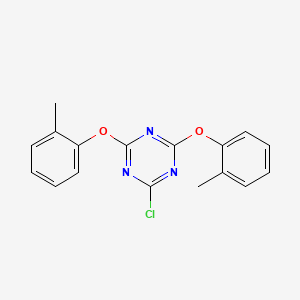

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
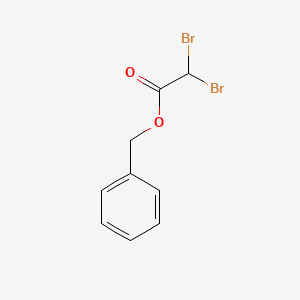

![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
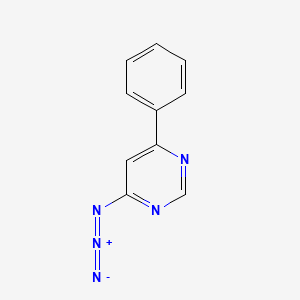
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
